molecular formula C16H18N2S B2454303 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene CAS No. 400078-35-5

1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene

Cat. No.: B2454303
CAS No.: 400078-35-5
M. Wt: 270.39
InChI Key: KXNAZWRFZBFQMN-UHFFFAOYSA-N
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Description

1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a methylsulfanyl group, and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-4-aminomethylbenzene with methylsulfanyl and phenylimino reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of the imino group.

    1-Methyl-4-(methylthio)benzene: Contains a methylthio group instead of the imino group.

    1-Methyl-4-(phenylimino)methylbenzene: Lacks the methylsulfanyl group.

Uniqueness

1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl N'-[(4-methylphenyl)methyl]-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-13-8-10-14(11-9-13)12-17-16(19-2)18-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNAZWRFZBFQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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